molecular formula C16H24ClN3O3S B5596085 N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide

Cat. No. B5596085
M. Wt: 373.9 g/mol
InChI Key: YMCZGMISFJNDBJ-UHFFFAOYSA-N
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Description

This compound is of interest due to its structural complexity and potential chemical properties derived from its functional groups. The molecule contains a chlorophenyl group, a piperazine moiety, and a methanesulfonamide functional group, indicating a diverse range of chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves nucleophilic substitution reactions or modifications of existing sulfonamide structures. For instance, reactions involving chlorophenyl methanesulfonamide derivatives can yield complex structures through condensation or substitution reactions, highlighting a potential pathway for the synthesis of the compound (Gowda, Foro, & Fuess, 2007).

Molecular Structure Analysis

The molecular structure of chlorophenyl methanesulfonamide derivatives reveals specific conformational characteristics, such as the positioning of the N—H bond in relation to the chloro substituents and the overall geometric parameters of the molecule. These structures often form dimers through hydrogen bonding and exhibit ribbonlike formations in the crystal structure, indicative of the potential structural characteristics of our compound of interest (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Sulfonamides, including chlorophenyl derivatives, can undergo various chemical reactions, such as N-acylation, to produce chemoselective compounds. These reactions demonstrate the compound's ability to participate in complex chemical transformations, contributing to its versatile chemical properties (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Physical Properties Analysis

While specific data on the physical properties of “N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide” are not directly available, related compounds exhibit characteristics such as crystal packing through hydrogen bonding and the presence of ribbonlike structures. These features suggest similar physical properties for our compound, including solubility behaviors and crystalline form (Gowda, Foro, & Fuess, 2007).

properties

IUPAC Name

N-(3-chlorophenyl)-N-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-18-9-11-19(12-10-18)16(21)7-4-8-20(24(2,22)23)15-6-3-5-14(17)13-15/h3,5-6,13H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZGMISFJNDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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